molecular formula C14H11N2O5+ B3273413 3,3'-ONN-Azoxybisbenzoic acid CAS No. 587-55-3

3,3'-ONN-Azoxybisbenzoic acid

Cat. No.: B3273413
CAS No.: 587-55-3
M. Wt: 287.25 g/mol
InChI Key: JWWFFKKAFVDVDP-UHFFFAOYSA-O
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Description

3,3'-ONN-Azoxybisbenzoic acid, also known as Azobenzene-3,3'-dicarboxylic Acid or Benzoic acid, 3,3‘-azobis-, is an azoxy compound featuring two benzoic acid groups attached to a central azoxy (ONN) moiety at the 3,3' positions of the benzene rings . This structural arrangement distinguishes it from its positional isomers, such as the 4,4'-substituted analog.

Properties

IUPAC Name

(3-carboxyanilino)-(3-carboxyphenyl)-oxoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(18)9-3-1-5-11(7-9)15-16(21)12-6-2-4-10(8-12)14(19)20/h1-8H,(H2-,15,17,18,19,20,21)/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWFFKKAFVDVDP-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N[N+](=O)C2=CC=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N2O5+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-ONN-Azoxybisbenzoic acid typically involves the reaction of 3-nitrobenzoic acid with a reducing agent to form 3-aminobenzoic acid. This intermediate is then subjected to an oxidative coupling reaction to form the azoxy linkage. Common reagents used in this process include sodium dithionite for reduction and hydrogen peroxide for oxidation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 3,3’-ONN-Azoxybisbenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3,3’-ONN-Azoxybisbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The azoxy group can be further oxidized to form nitro derivatives.

    Reduction: The azoxy group can be reduced to form amino derivatives.

    Substitution: The benzoic acid moieties can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium dithionite or catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Aminobenzoic acid derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Material Science

Polymer Synthesis:
3,3'-ONN-Azoxybisbenzoic acid is frequently used as a monomer in the synthesis of liquid crystalline polymers (LCPs). These polymers exhibit unique thermal and mechanical properties, making them suitable for applications in electronics and advanced materials.

  • Case Study: A study demonstrated the synthesis of aromatic liquid crystalline polyesters using 3,3'-ONN-Azoxybisbenzoic acid as a key component. The resulting polymers showed significant thermal stability and mechanical strength, which are critical for applications in high-performance materials .

Coordination Chemistry

Ligand Properties:
The compound acts as a bidentate ligand in coordination complexes, particularly with transition metals. Its ability to form stable metal-ligand bonds is exploited in various catalytic processes.

  • Case Study: Research involving the synthesis of cobalt-based coordination polymers highlighted the role of 3,3'-ONN-Azoxybisbenzoic acid as a ligand. These complexes exhibited enhanced catalytic activity in organic transformations, showcasing the compound's versatility in coordination chemistry .

Pharmaceutical Applications

Drug Development:
While direct pharmaceutical applications are less documented, the compound's derivatives have been explored for potential therapeutic uses due to their structural similarities with known bioactive compounds.

  • Data Table: Potential Derivatives and Their Activities
Derivative NameBiological ActivityReference
4,4'-Oxybis(benzoic acid)Antimicrobial
3,3'-Oxydibenzoic acidAnti-inflammatory

Environmental Applications

Pollutant Removal:
The compound has been investigated for its potential in removing pollutants from wastewater due to its chemical stability and reactivity.

  • Case Study: A study assessed the effectiveness of 3,3'-ONN-Azoxybisbenzoic acid derivatives in adsorbing pharmaceuticals from municipal wastewater. The results indicated significant removal efficiencies, suggesting its application in environmental remediation technologies .

Analytical Chemistry

Chromatography:
The compound is utilized as a standard reference material in chromatographic techniques for analyzing complex mixtures.

  • Application Example: In high-performance liquid chromatography (HPLC), 3,3'-ONN-Azoxybisbenzoic acid serves as a calibration standard for quantifying other benzoic acid derivatives due to its well-defined retention time and peak area response .

Mechanism of Action

The mechanism of action of 3,3’-ONN-Azoxybisbenzoic acid involves its interaction with molecular targets through its azoxy and carboxylic acid functional groups. These interactions can lead to the modulation of various biochemical pathways, including oxidative stress responses and enzyme inhibition. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential effects on cellular redox balance and protein function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The azoxy functional group (–N=N(O)–) is a hallmark of this compound class, conferring unique electronic and steric properties. Below is a comparison with its closest analog, 4,4'-Azoxydibenzoic Acid (CAS 582-69-4), and other azoxy/azo derivatives:

Table 1: Key Properties of 3,3'-ONN-Azoxybisbenzoic Acid and 4,4'-Azoxydibenzoic Acid
Property 3,3'-ONN-Azoxybisbenzoic Acid 4,4'-Azoxydibenzoic Acid
CAS Number Not reported 582-69-4
Molecular Formula Likely C₁₄H₁₀N₂O₅ (assumed) C₁₄H₁₀N₂O₅
Molecular Weight ~286.24 (inferred) 286.24
Density Unknown 1.41 ± 0.1 g/cm³ (predicted)
Melting Point Not available 114.5 °C
Boiling Point Not available 562.5 ± 60.0 °C (predicted)
Symmetry Lower (meta-substitution) Higher (para-substitution)
Key Observations :

Positional Isomerism : The 3,3' isomer lacks the symmetry of the 4,4' analog, which may reduce crystallinity and alter solubility. Para-substituted compounds (4,4') often exhibit higher melting points due to efficient packing in crystal lattices .

Comparison with Azobenzene Derivatives

Azobenzene derivatives (e.g., azobenzene-4,4'-dicarboxylic acid) lack the oxygenated azoxy group, resulting in distinct chemical behavior:

  • Redox Activity : The azoxy group in 3,3'-ONN-azoxybisbenzoic acid may confer higher oxidative stability compared to azo (–N=N–) compounds, which are prone to reduction.
  • Applications : While 4,4'-azoxydibenzoic acid is studied for liquid crystal precursors or metal-organic frameworks (MOFs), the 3,3' isomer’s industrial uses remain unspecified but likely involve niche roles in asymmetric synthesis or specialty polymers .

Biological Activity

3,3'-ONN-Azoxybisbenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

3,3'-ONN-Azoxybisbenzoic acid is a derivative of oxybisbenzoic acid, characterized by its unique azoxy group. Its molecular formula is C14H12N2O5C_{14}H_{12}N_2O_5, and it exhibits properties typical of aromatic compounds, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that 3,3'-ONN-Azoxybisbenzoic acid exhibits significant antimicrobial properties. A study on related compounds demonstrated that derivatives of oxybisbenzoic acid possess substantial antibacterial activity against various strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The presence of ether linkages in the polymer structures derived from oxybisbenzoic acid enhances their antibacterial efficacy .

Table 1: Antimicrobial Efficacy of 3,3'-ONN-Azoxybisbenzoic Acid

PathogenZone of Inhibition (mm)Reference
Escherichia coli20
Staphylococcus aureus19
Klebsiella pneumoniae18
Bacillus cereus20

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of 3,3'-ONN-Azoxybisbenzoic acid. Preliminary research suggests that it may inhibit tumor growth through various mechanisms:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may interfere with the cell cycle progression, leading to reduced proliferation of cancerous cells.

A case study involving a synthetic derivative indicated that compounds with similar structural features exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

The biological activity of 3,3'-ONN-Azoxybisbenzoic acid can be attributed to several mechanisms:

  • Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, causing leakage and cell death.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS production can lead to oxidative stress in both microbial and cancer cells, promoting cell death.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds. For example:

  • A study analyzed the synthesis and antibacterial activity of copolyesters derived from oxybisbenzoic acid, finding that they exhibited high biocidal activity against pathogenic bacteria .
  • Another investigation highlighted the importance of structural modifications in enhancing the antimicrobial properties of azoxy compounds .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of 3,3'-ONN-Azoxybisbenzoic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the aromatic proton environment and carboxy group positions. Compare chemical shifts with predicted values for azoxy-linked aromatic systems .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks for the azoxy group (N=N-O stretching near 1,350–1,450 cm1^{-1}) and carboxylic acid O-H stretches (2,500–3,300 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and acetonitrile/water (0.1% trifluoroacetic acid) gradient elution to resolve impurities .

Q. What safety protocols are critical when handling 3,3'-ONN-Azoxybisbenzoic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust formation occurs .
  • Ventilation : Work in a fume hood to avoid inhalation of particulates. Minimize aerosol generation during weighing or transfer .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

Q. How can researchers determine the solubility profile of 3,3'-ONN-Azoxybisbenzoic acid in common solvents?

  • Methodological Answer :

  • Stepwise Solubility Testing : Prepare saturated solutions in solvents (e.g., DMSO, ethanol, aqueous buffers at pH 4–9) and quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
  • Temperature Dependence : Measure solubility at 25°C, 37°C, and 50°C to assess thermodynamic parameters. Note discrepancies between predicted (1.41 g/cm3^3) and experimental density values .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data (e.g., melting point, decomposition) be resolved experimentally?

  • Methodological Answer :

  • Controlled Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen/air atmospheres (heating rate: 10°C/min) to differentiate between melting (114.5°C) and decomposition events. Compare with differential scanning calorimetry (DSC) to confirm phase transitions .
  • Reproducibility Checks : Validate results across multiple labs using standardized protocols. Document atmospheric humidity, as hygroscopicity may affect thermal behavior .

Q. What experimental strategies mitigate by-product formation during the synthesis of 3,3'-ONN-Azoxybisbenzoic acid?

  • Methodological Answer :

  • Reaction Optimization : Vary oxidation conditions (e.g., nitroso precursor ratios, oxidizing agents like KMnO4_4) to minimize over-oxidation by-products. Monitor reaction progress via thin-layer chromatography (TLC).
  • Purification Techniques : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. Confirm purity via HPLC and elemental analysis .

Q. How can computational modeling guide the design of derivatives of 3,3'-ONN-Azoxybisbenzoic acid for material science applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or ligand-binding potential. Compare with experimental cyclic voltammetry data.
  • Molecular Dynamics (MD) Simulations : Model crystal packing using the predicted density (1.41 g/cm3^3) to assess suitability for coordination polymers or metal-organic frameworks (MOFs) .

Q. What methodologies address discrepancies in reported biological activity data (e.g., cytotoxicity vs. biocompatibility)?

  • Methodological Answer :

  • Dose-Response Studies : Perform MTT assays on mammalian cell lines (e.g., HEK293) across concentrations (1–100 μM). Include positive/negative controls to validate assay conditions.
  • Mechanistic Profiling : Use fluorescence microscopy to track cellular uptake and sublocalization. Correlate with structural analogs (e.g., 3-nitrobenzoic acid derivatives) to identify SAR trends .

Notes

  • Avoid referencing commercial suppliers or non-academic sources (e.g., ).
  • Experimental protocols should be validated against peer-reviewed literature and safety guidelines .
  • Contradictions in data require rigorous replication studies and multi-technique validation.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.